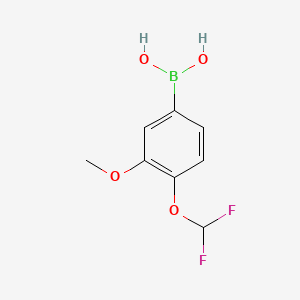
4-(Difluoromethoxy)-3-methoxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-3-methoxyphenylboronic acid is a boronic acid derivative characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-methoxyphenylboronic acid typically involves the difluoromethylation of phenolic compounds. One common method includes the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the boronic acid functionality . The reaction conditions often involve the use of metal-based catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more economical reagents and catalysts, as well as continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethoxy)-3-methoxyphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-3-methoxyphenylboronic acid has diverse applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)-3-methoxyphenylboronic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s difluoromethoxy group can enhance its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .
Comparación Con Compuestos Similares
4-Difluoromethoxy-3-hydroxybenzaldehyde: A precursor in the synthesis of 4-(Difluoromethoxy)-3-methoxyphenylboronic acid.
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Another compound with similar functional groups but different biological activities.
Uniqueness: this compound is unique due to its combination of difluoromethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific electronic and steric characteristics .
Propiedades
Fórmula molecular |
C8H9BF2O4 |
|---|---|
Peso molecular |
217.96 g/mol |
Nombre IUPAC |
[4-(difluoromethoxy)-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O4/c1-14-7-4-5(9(12)13)2-3-6(7)15-8(10)11/h2-4,8,12-13H,1H3 |
Clave InChI |
IFFJUSDMFFMSSN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)OC(F)F)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


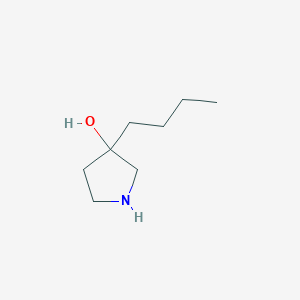
![O-[2-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B15320869.png)
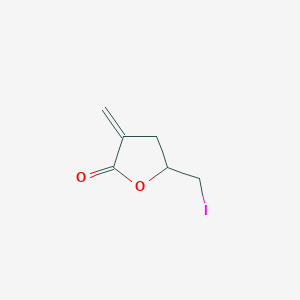
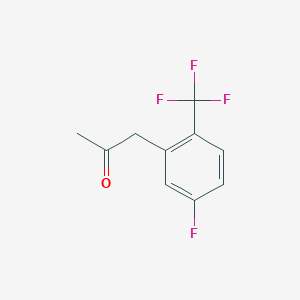
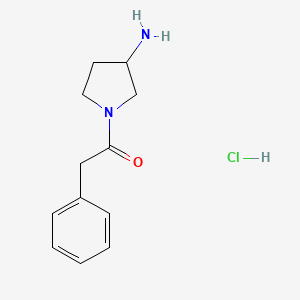
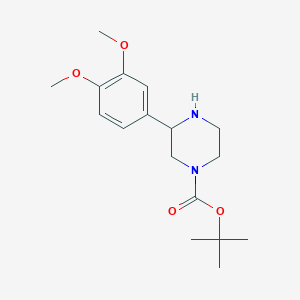
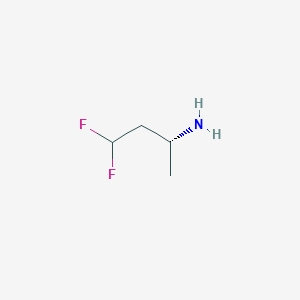
![O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B15320918.png)
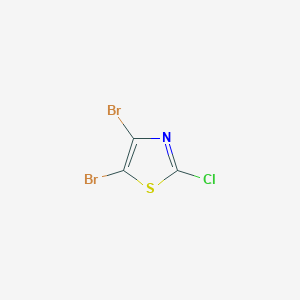
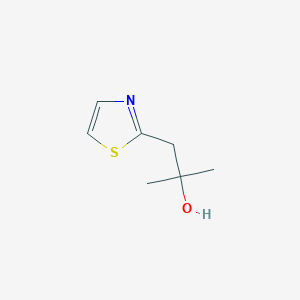
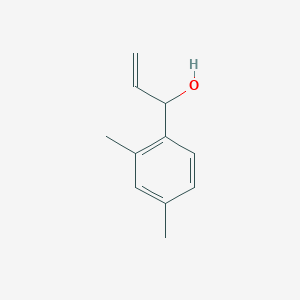
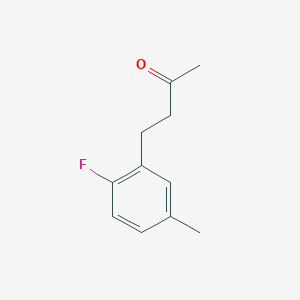
![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
